5-Aminopiperidin-2-one;dihydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 150.61 g/mol. It is a derivative of piperidine, featuring an amino group at the 5-position and a carbonyl group at the 2-position. This compound is typically encountered in its dihydrochloride salt form, enhancing its solubility in water, which is advantageous for various applications in research and industry .
These reactions make it a versatile building block in organic chemistry .
Research indicates that 5-Aminopiperidin-2-one;dihydrochloride exhibits various biological activities, including:
The synthesis of 5-Aminopiperidin-2-one;dihydrochloride can be achieved through several methods:
Each method offers distinct advantages depending on the desired yield and purity of the final product .
5-Aminopiperidin-2-one;dihydrochloride finds applications across various fields:
Studies examining the interactions of 5-Aminopiperidin-2-one;dihydrochloride with biological macromolecules reveal insights into its mechanism of action:
Several compounds share structural similarities with 5-Aminopiperidin-2-one;dihydrochloride. Here is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Aminopiperidine | C5H12N2 | Lacks carbonyl group; primarily used as a building block. |
| 4-Aminopiperidine | C5H12N2 | Different amino positioning; known for distinct pharmacological properties. |
| N-Methylpiperidin-4-amine | C6H14N2 | Methylated amine; exhibits different biological activities. |
| 3-Aminopiperidine | C5H12N2 | Varies in biological activity due to different positioning of amino group. |
The unique combination of functional groups in 5-Aminopiperidin-2-one;dihydrochloride contributes to its distinctive reactivity and biological profile compared to these similar compounds .